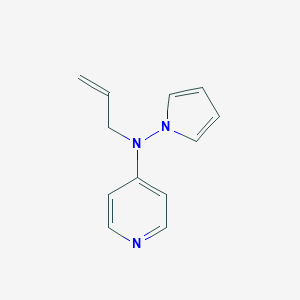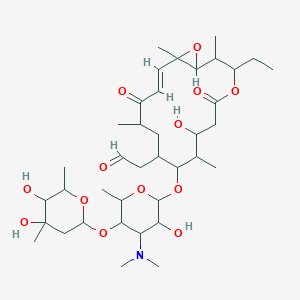
Antibiotic M 119a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic M 119a is a novel antibiotic that has been recently discovered and has shown promising results in scientific research. It belongs to the class of tetracyclines and is produced by a strain of Streptomyces species.
Wirkmechanismus
Antibiotic M 119a exerts its antibacterial activity by inhibiting the bacterial protein synthesis. It binds to the bacterial ribosome and prevents the attachment of aminoacyl-tRNA to the A-site of the ribosome, thereby blocking the elongation of the polypeptide chain. This leads to the inhibition of bacterial growth and ultimately results in the death of the bacterial cell.
Biochemische Und Physiologische Effekte
Antibiotic M 119a has been found to have low toxicity and is well tolerated in animal models. It has also been shown to have a low potential for inducing bacterial resistance. Furthermore, it has been found to have a broad spectrum of antibacterial activity, which makes it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Antibiotic M 119a has several advantages for use in lab experiments. It has a high potency and can be used at low concentrations, which reduces the cost of experiments. Moreover, it has a broad spectrum of activity, which makes it useful for testing against a wide range of bacterial strains. However, one limitation of using Antibiotic M 119a in lab experiments is that it is not commercially available, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
Antibiotic M 119a has several potential future directions for research. One direction is to investigate its synergistic effects with other antibiotics, which could lead to the development of more effective combination therapies. Another direction is to study its mechanism of action in more detail, which could provide insights into the development of new antibiotics with similar modes of action. Additionally, further research could focus on the optimization of the fermentation process for the production of Antibiotic M 119a, which could lead to its commercialization and availability for research purposes.
Conclusion
Antibiotic M 119a is a promising antibiotic that has shown potential in scientific research. Its broad spectrum of activity, low toxicity, and low potential for inducing bacterial resistance make it a potential candidate for the development of new antibiotics. Further research is needed to explore its potential applications and to optimize its production for commercial use.
Synthesemethoden
Antibiotic M 119a is synthesized by fermentation of a Streptomyces species, which is a soil-dwelling bacterium. The fermentation process involves the cultivation of the bacteria in a nutrient-rich medium, followed by the extraction of the antibiotic from the culture broth. The purification of the antibiotic is achieved through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Antibiotic M 119a has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has been found to be effective against several pathogenic bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. Moreover, it has also shown promising results in the treatment of infections caused by antibiotic-resistant bacteria.
Eigenschaften
CAS-Nummer |
111205-12-0 |
|---|---|
Produktname |
Antibiotic M 119a |
Molekularformel |
C38H63NO13 |
Molekulargewicht |
741.9 g/mol |
IUPAC-Name |
2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C38H63NO13/c1-11-27-21(4)35-38(8,52-35)14-12-25(41)19(2)16-24(13-15-40)32(20(3)26(42)17-28(43)49-27)51-36-31(44)30(39(9)10)33(22(5)48-36)50-29-18-37(7,46)34(45)23(6)47-29/h12,14-15,19-24,26-27,29-36,42,44-46H,11,13,16-18H2,1-10H3/b14-12+ |
InChI-Schlüssel |
YCTQEQQSGKHSQT-WYMLVPIESA-N |
Isomerische SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
Kanonische SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
Synonyme |
M 119-a M-119-a M1190a |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



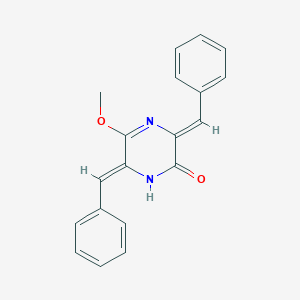
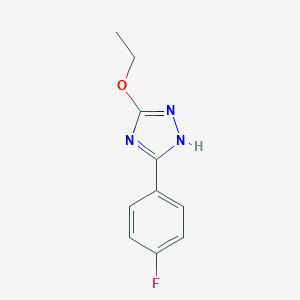
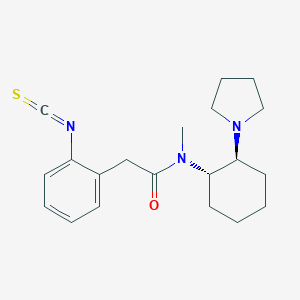
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
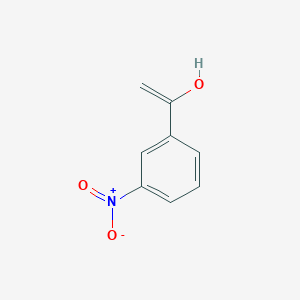
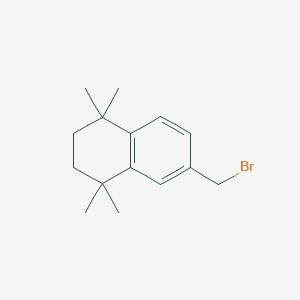
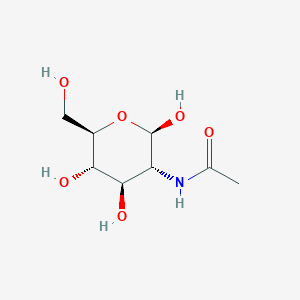
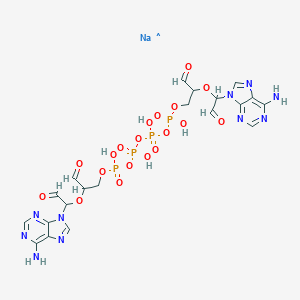
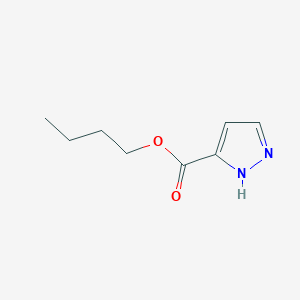
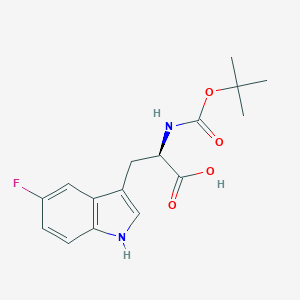
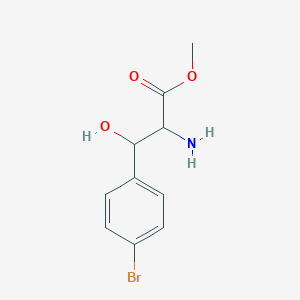
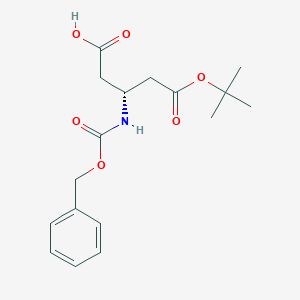
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
